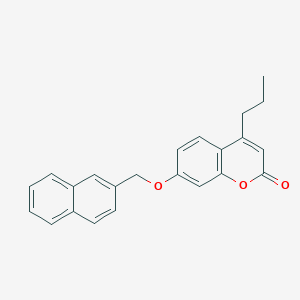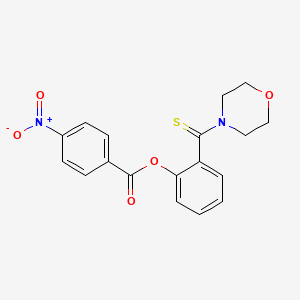
2-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate, also known as MNPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate is not fully understood, but it is believed to involve the modulation of ion channels and receptors. This compound has been shown to interact with voltage-gated sodium channels, calcium channels, and NMDA receptors, among others. These interactions can alter the activity of these channels and receptors, leading to changes in cellular function and signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target and concentration. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to reduced proliferation and survival. In neurons, this compound has been shown to modulate the activity of ion channels and receptors, affecting synaptic transmission and plasticity. In animal models, this compound has been shown to have analgesic and anticonvulsant effects, suggesting its potential use as a therapeutic agent for pain and epilepsy.
实验室实验的优点和局限性
2-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate has several advantages for lab experiments, including its high purity, stability, and specificity. This compound can be easily synthesized and purified, allowing for large-scale production. This compound is also stable under a range of conditions, making it suitable for long-term storage and use. However, this compound has some limitations, including its potential toxicity and off-target effects. This compound can be toxic at high concentrations, and its off-target effects can complicate its use in some experimental systems.
未来方向
There are several future directions for the study of 2-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate. One direction is the further elucidation of its mechanism of action, particularly its interactions with ion channels and receptors. Another direction is the development of new this compound derivatives with improved efficacy and safety profiles. Additionally, this compound could be further explored for its potential applications in other fields, such as infectious disease research and regenerative medicine. Overall, this compound is a promising compound with significant potential for scientific research and drug discovery.
合成方法
2-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate can be synthesized through a multistep process, starting with the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The resulting compound is then reacted with 2-(4-morpholinyl)ethanethiol to produce this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
2-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors, suggesting its potential use as a therapeutic agent for neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety.
属性
IUPAC Name |
[2-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c21-18(13-5-7-14(8-6-13)20(22)23)25-16-4-2-1-3-15(16)17(26)19-9-11-24-12-10-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXHQNUAFYGEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isobutyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4963884.png)
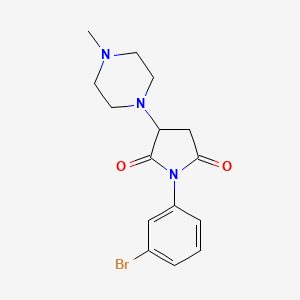
![N-[3-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4963900.png)
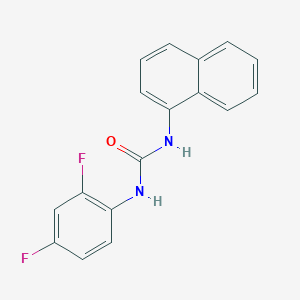
![1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4963928.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4963935.png)
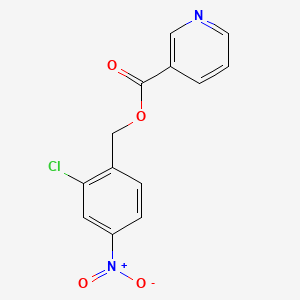
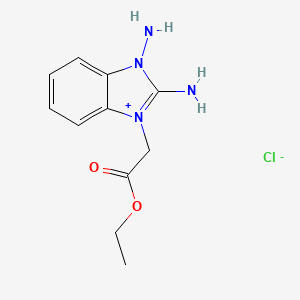
![1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4963947.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4963953.png)
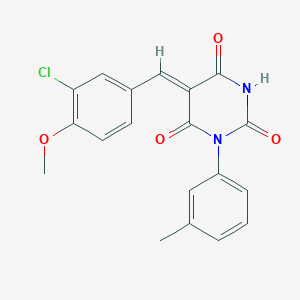
![N-methyl-N-[(9-methyl-9H-imidazo[1,2-a]benzimidazol-2-yl)methyl]-1-adamantanamine dihydrochloride](/img/structure/B4963983.png)

